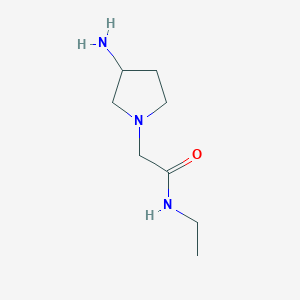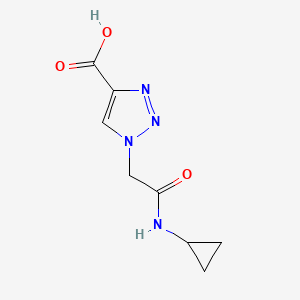
2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide
Vue d'ensemble
Description
The compound “2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be used as ligands in rhodium-catalyzed [2+2+2] cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability due to their saturated ring structure .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Quinazoline Derivatives
Quinazoline derivatives: are recognized for their broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The compound “2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” can serve as a precursor in the synthesis of these derivatives. By incorporating this compound into the quinazoline moiety, researchers can develop new quinazoline compounds with varied biological activities, potentially leading to the discovery of new medications.
Pharmaceutical Applications: Development of Antiviral Agents
In the pharmaceutical industry, the compound’s structure could be utilized to create antiviral agents . For instance, derivatives of this compound might be synthesized and tested for their efficacy against various viral infections, contributing to the development of new antiviral drugs .
Biological Research: Amide Synthesis
In biological research, “2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” could be used in the synthesis of amides . Amides are fundamental structures in organic compounds, natural products, and pharmaceuticals. This compound could provide a novel approach to amide synthesis, which is a crucial reaction in organic chemistry .
Chemistry: Pyrrolidine Ring Exploration
The pyrrolidine ring, a core structure of this compound, is a versatile scaffold in drug discovery. It can be used to obtain biologically active compounds with target selectivity. The exploration of the pyrrolidine ring’s influence on biological activity and the structure-activity relationship (SAR) could lead to the design of new drug candidates with varied biological profiles .
Industrial Uses: Chemical Intermediate
“2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” may act as a chemical intermediate in the production of various industrial compounds. Its role could be pivotal in synthesizing materials that require specific amine functionalities, which could be beneficial in creating polymers or other complex materials .
Environmental Applications: Green Chemistry
In the context of environmental applications, this compound could be involved in green chemistry practices. Its use in reactions that minimize the production of hazardous substances and promote safer, more sustainable chemical processes could be of significant interest. For example, its involvement in metal-free reactions to synthesize amides could reduce environmental impact .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity in bioactive molecules .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The structure of the pyrrolidine ring allows a greater chance of generating structural diversity, which could potentially influence its action under different environmental conditions .
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)6-11-4-3-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRFFRRGVYOMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)

![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)



![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)
![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)



